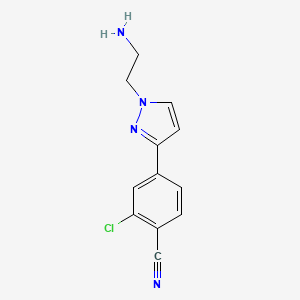
4-(1-(2-Aminoethyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile
Cat. No. B8557145
M. Wt: 246.69 g/mol
InChI Key: PXGQMSOANDOHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975254B2
Procedure details


The title compound was prepared using the method of Example 34(c) starting from 2.3 g of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride, 1.7 ml dipea and 1.7 g tert-butyl 2-hydroxyethylcarbamate yielding 2.08 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 1.56 (s, 2H), 2.97 (t, 2H), 4.13-4.17 (t, 2H), 6.97 (s, 1H), 7.87 (d, 1H), 7.93-8.02 (m, 2H), 8.10 (d, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:10]=[C:9]([C:11]2[NH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=[CH:7][C:4]=1[C:5]#[N:6].O[CH2:17][CH2:18][NH:19]C(=O)OC(C)(C)C>>[NH2:19][CH2:18][CH2:17][N:14]1[CH:13]=[CH:12][C:11]([C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[C:3]([Cl:2])[CH:10]=2)=[N:15]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(C#N)C=CC(=C1)C1=CC=NN1
|
Step Two
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC(OC(C)(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCN1N=C(C=C1)C1=CC(=C(C#N)C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
